![molecular formula C19H27NO3 B3100974 (3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one CAS No. 1381929-92-5](/img/structure/B3100974.png)
(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Descripción general
Descripción
(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is a useful research compound. Its molecular formula is C19H27NO3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research into the chemical synthesis and structural analysis of compounds structurally similar to (3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one has revealed various applications in medicinal chemistry. For instance, the compound has been involved in the synthesis and stereochemical studies leading to the creation of stereoisomeric pyrimido[6,1-a]isoquinolines. These studies have helped in determining the relative configurations and predominant conformations of products through NMR spectroscopy and X-ray diffraction, indicating its utility in the detailed structural analysis of heterocyclic compounds (Fülöp et al., 1997).
Pharmacological Research
In pharmacological research, derivatives of this compound have been examined for their potential biological activities. For example, trequinsin, a derivative within this chemical series, has been studied for its potent antihypertensive properties and ability to inhibit cAMP phosphodiesterase and platelet aggregation, showcasing the compound's relevance in cardiovascular research (Lal et al., 1984).
Chemiluminescence in Analytical Chemistry
Furthermore, this compound has been utilized as a derivatization agent in analytical chemistry, particularly in the sensitive detection of carboxylic acids through high-performance liquid chromatography coupled with electrogenerated chemiluminescence. This indicates its significant role in enhancing detection sensitivity and specificity in complex sample analysis (Morita & Konishi, 2003).
Heterocyclic Chemistry Innovations
Innovations in heterocyclic chemistry have also been facilitated by compounds in this series, with research into new synthetic pathways that lead to the creation of unique heterocyclic structures, which are valuable for further medicinal chemistry explorations. These studies provide insights into the versatile synthetic utility of isoquinoline derivatives for constructing complex molecular architectures (Hassaneen et al., 2012).
Propiedades
IUPAC Name |
(3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of (-)-tetrabenazine?
A1: (-)-Tetrabenazine primarily targets the vesicular monoamine transporter 2 (VMAT2). [, , ]
Q2: How does (-)-tetrabenazine interact with VMAT2?
A2: (-)-Tetrabenazine acts as an inhibitor of VMAT2, binding to the transporter and preventing it from packaging monoamines, such as dopamine, into synaptic vesicles. [, , ]
Q3: What are the downstream effects of VMAT2 inhibition by (-)-tetrabenazine?
A3: By inhibiting VMAT2, (-)-tetrabenazine reduces the vesicular stores of monoamines in presynaptic neurons. This leads to a decrease in the release of these neurotransmitters into the synaptic cleft, effectively reducing their signaling. [, ]
Q4: Which neurological disorders are primarily associated with abnormal dopamine signaling, making them potential targets for (-)-tetrabenazine therapy?
A4: Disorders characterized by hyperkinetic movements, such as Huntington's disease, tardive dyskinesia, Tourette's syndrome, and some forms of dystonia, often involve abnormal dopamine signaling and have shown responsiveness to (-)-tetrabenazine treatment. [, , , , , ]
Q5: Does (-)-tetrabenazine differentiate between dopamine and other monoamines when interacting with VMAT2?
A5: While (-)-tetrabenazine can bind to VMAT2 and inhibit the uptake of various monoamines, research suggests a stronger affinity for dopamine transport compared to other monoamines like norepinephrine and serotonin. [, ]
Q6: What is the molecular formula of (-)-tetrabenazine?
A6: The molecular formula of (-)-tetrabenazine is C19H27NO3. []
Q7: What is the molecular weight of (-)-tetrabenazine?
A7: The molecular weight of (-)-tetrabenazine is 317.42 g/mol. []
Q8: How stable is (-)-tetrabenazine under different storage conditions?
A8: The stability of (-)-tetrabenazine can vary depending on factors like temperature, pH, and exposure to light. Specific studies are needed to determine its stability profile under various conditions. []
Q9: What are some formulation strategies that can be employed to enhance the stability of (-)-tetrabenazine?
A9: Common strategies to improve the stability of drug formulations include using appropriate excipients, controlling pH, protecting from light, and utilizing specific packaging techniques. []
Q10: What is the primary route of administration for (-)-tetrabenazine?
A10: (-)-Tetrabenazine is typically administered orally. [, , , ]
Q11: What is the bioavailability of orally administered (-)-tetrabenazine?
A11: (-)-Tetrabenazine exhibits variable and relatively low oral bioavailability, primarily due to extensive first-pass metabolism. [, , ]
Q12: What are the major metabolic pathways of (-)-benazine in the body?
A12: (-)-Tetrabenazine is rapidly and extensively metabolized, primarily by hepatic enzymes, including cytochrome P450 enzymes. [, , ]
Q13: Have there been any clinical trials evaluating the efficacy of (-)-tetrabenazine in treating chorea associated with Huntington’s disease?
A13: Yes, clinical trials have demonstrated that (-)-tetrabenazine effectively reduces chorea severity in patients with Huntington's disease, as measured by standardized rating scales such as the Unified Huntington's Disease Rating Scale (UHDRS). [, ]
Q14: Are there any established cell-based assays or animal models used to study the efficacy of (-)-tetrabenazine?
A14: Researchers often employ animal models, particularly rodent models, to study the effects of (-)-tetrabenazine on motor symptoms. These models help evaluate its efficacy and potential side effects. []
Q15: Are there any known toxicological concerns associated with (-)-tetrabenazine use?
A15: While generally considered safe, (-)-tetrabenazine can induce various side effects, including sedation, fatigue, depression, and parkinsonism. [, , ]
Q16: Is there a black box warning associated with (-)-tetrabenazine?
A16: Yes, (-)-tetrabenazine carries a black box warning for depression and suicidality, emphasizing the importance of careful patient monitoring and risk assessment. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



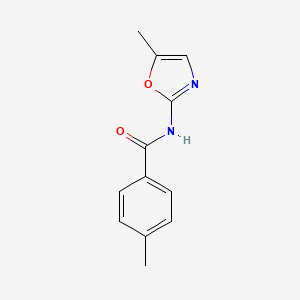

![4,6-Diiododibenzo[b,d]furan](/img/structure/B3100916.png)
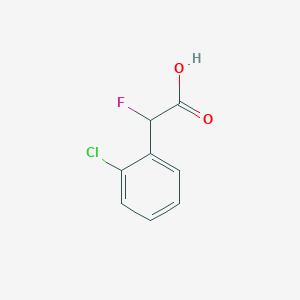
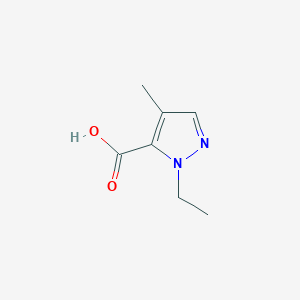
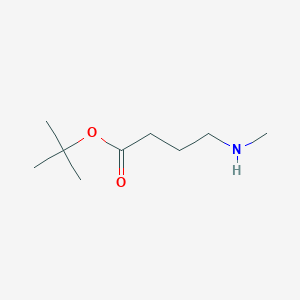

![tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B3100938.png)
![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100953.png)
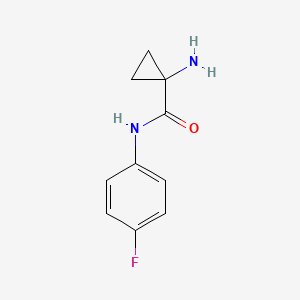
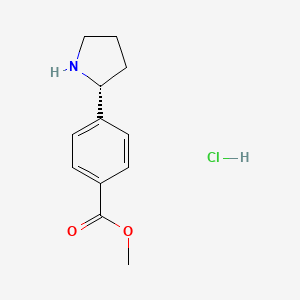
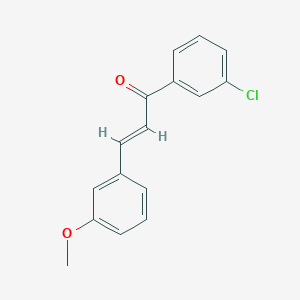
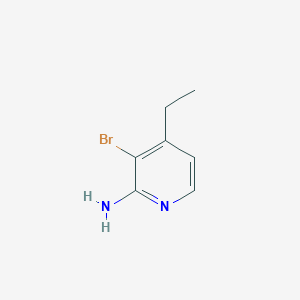
![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B3100989.png)